5-Bromo-2-ethoxy-3-methoxypyridine
Overview
Description
5-Bromo-2-ethoxy-3-methoxypyridine: is a heterocyclic organic compound with the molecular formula C8H10BrNO2 . It is a derivative of pyridine, featuring bromine, ethoxy, and methoxy substituents on the pyridine ring. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions and applications .
Scientific Research Applications
Chemistry: 5-Bromo-2-ethoxy-3-methoxypyridine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-3-methoxypyridine typically involves the bromination of 2-ethoxy-3-methoxypyridine. One common method includes treating 5-bromo-2-chloro-3-methoxypyridine with a sodium ethoxide/ethanol solution and microwave irradiation at 100°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-ethoxy-3-methoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines .
Mechanism of Action
The mechanism of action for 5-Bromo-2-ethoxy-3-methoxypyridine is not extensively studied. as a pyridine derivative, it may interact with various molecular targets and pathways, potentially influencing enzyme activity or receptor binding .
Comparison with Similar Compounds
5-Bromo-2-methoxypyridin-3-amine: Another brominated pyridine derivative with similar structural features.
2-Bromo-5-methoxypyridine: A simpler brominated pyridine with fewer substituents.
Properties
IUPAC Name |
5-bromo-2-ethoxy-3-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFQDAPOKQNRHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735452 | |
Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241752-31-7 | |
Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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